Piperazine phosphate

Veterinary Parasitology Pharmaceutical Formulation Feed Additive

Piperazine phosphate (CAS 14538-56-8) delivers 42% piperazine base by weight for precise dosing in veterinary anthelmintic feed premixes (Parascaris equorum, Ascaridia galli). The phosphate salt provides moderate solubility (15.4 g/L at 37°C) with lower hygroscopicity vs. citrate, reducing caking during storage. A validated LC-ESI/MS/MS method (LLOQ: 0.1 μg/mL in human plasma) supports pharmacokinetic/bioequivalence studies. Also suitable as a vapor-phase corrosion inhibitor (VCI) for mild steel and as a high-capacity biological buffer. Monohydrate form ensures consistent hydration. ≥98% purity by nonaqueous titration.

Molecular Formula C4H10N2.H3O4P.H2O
C4H15N2O5P
Molecular Weight 202.15 g/mol
CAS No. 14538-56-8
Cat. No. B147339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine phosphate
CAS14538-56-8
Synonyms1,4 Diazacyclohexane
1,4 Piperazine
1,4-Diazacyclohexane
1,4-piperazine
piperazine
piperazine diacetate
piperazine dihydrochloride
piperazine hexahydrate
piperazine hydrate
piperazine hydrobromide
piperazine hydrochloride
piperazine monohydrochloride
piperazine phosphate
piperazine phosphate (1:1)
Piperazine Phosphate Anhydrous
piperazine salt
piperazine sulfate
Piperazine Tartrate
piperazine tartrate (1:1), (R-(R*,R*))-isomer
piperazine tartrate, (R-(R*,R*))-isomer
piperazinium oleate
Pripsen
Molecular FormulaC4H10N2.H3O4P.H2O
C4H15N2O5P
Molecular Weight202.15 g/mol
Structural Identifiers
SMILESC1CNCCN1.O.OP(=O)(O)O
InChIInChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2
InChIKeyPMGABIJVFLPSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine Phosphate (CAS 14538-56-8): Technical Baseline and Core Identity for Veterinary and Industrial Procurement


Piperazine phosphate (CAS 14538-56-8) is an organoammonium phosphate salt formed from piperazine and phosphoric acid, typically encountered as the monohydrate (C₄H₁₀N₂·H₃PO₄·H₂O; MW 184.13 g/mol) . It appears as a white crystalline powder with slight water solubility (approximately 15.4 g/L at 37°C) and a melting point of 224–226°C (decomposition) [1]. The phosphate salt contains approximately 42% piperazine base by weight, a stoichiometric characteristic that directly influences dosing calculations and formulation economics [2]. This compound is primarily recognized for its utility as an anthelmintic agent in veterinary medicine, acting via GABA-mimetic flaccid paralysis of susceptible nematodes, though its phosphate counterion also confers distinct physicochemical properties relevant to industrial buffer applications and materials synthesis [3].

Why Generic Piperazine Salts Cannot Be Assumed Interchangeable with Piperazine Phosphate


Substitution of piperazine phosphate with other piperazine salts (e.g., citrate, adipate, hydrochloride) is a non-trivial procurement decision that carries operational and analytical risk. The primary driver of this risk is the differential stoichiometric piperazine base content across salt forms: phosphate delivers 42% base, citrate 35%, adipate 37%, and hydrochloride 48% [1]. This variation necessitates reformulation and dosage recalibration to maintain equivalent anthelmintic exposure when switching salts [2]. Furthermore, the counterion dictates aqueous solubility, solid-state stability in feed premixes, and the compound's behavior as a buffering agent, which is critical in certain industrial applications . Therefore, a specification for 'piperazine' is insufficient; the exact salt form—specifically the phosphate—must be validated against the intended use-case requirements.

Piperazine Phosphate Quantitative Differentiation Evidence: Comparator-Driven Technical Data


Stoichiometric Piperazine Base Content: A Quantitative Basis for Salt Selection in Formulation

Piperazine phosphate contains 42% piperazine base by weight, which is intermediate among commonly used piperazine salts [1]. This contrasts with piperazine citrate (35% base) and piperazine adipate (37% base), meaning that to deliver an equivalent dose of active piperazine base (e.g., 200 mg/kg body weight), a larger mass of citrate or adipate salt must be administered [2]. This differentiation is critical for cost-per-dose calculations and for minimizing excipient load in solid dosage forms and feed premixes.

Veterinary Parasitology Pharmaceutical Formulation Feed Additive

Equine Anthelmintic Efficacy: Equivalent Base-Normalized Activity in a Direct Comparative Study

In a head-to-head comparative assessment in horses, piperazine phosphate, adipate, citrate, and carbodithioic acid demonstrated equal anthelmintic effect when normalized to 200 mg of piperazine base per kg body weight [1]. This finding confirms that efficacy is a function of piperazine base exposure, not the specific counterion, and that phosphate delivers parity of therapeutic outcome at equivalent base dosing. This positions phosphate as a clinically interchangeable option with citrate or adipate when dosed appropriately on a base-equivalent basis, while offering distinct physicochemical advantages (see other evidence items).

Veterinary Parasitology Equine Medicine Anthelmintic

Aqueous Solubility at Physiological Temperature: Quantitative Comparison for Formulation Design

Piperazine phosphate monohydrate exhibits a water solubility of 15.4 g/L at 37°C [1]. This value is distinct from piperazine citrate, which is described as 'freely soluble' (typically >33 g/L), and piperazine adipate, which has a reported solubility of approximately 20 g/L in water at room temperature [2][3]. The moderate solubility of the phosphate salt imparts practical advantages: it is sufficiently soluble for aqueous dosing in drinking water applications, yet its lower solubility relative to citrate reduces hygroscopicity and improves stability in solid feed premixes .

Pharmaceutics Formulation Science Physicochemical Properties

Bioanalytical Method Validation: HPLC-MS/MS Sensitivity for Piperazine Phosphate Quantification

A validated LC-ESI/MS/MS method for piperazine phosphate quantification in human plasma achieved a lower limit of quantification (LLOQ) of 0.1 μg/mL and a limit of detection (LOD) of 0.01 μg/mL, with linearity from 0.1–15 μg/mL (r = 0.9974–0.9995) [1]. This method, employing dansyl chloride precolumn derivatization, provides a benchmark for analytical sensitivity that is directly applicable to bioavailability and bioequivalence studies of phosphate-based formulations. Comparable method validation data for piperazine citrate or adipate in plasma are not uniformly available in the primary literature, highlighting a data gap that may complicate cross-salt pharmacokinetic bridging studies.

Bioanalysis Pharmacokinetics Analytical Chemistry

Acute Oral Toxicity Profile: LD50 Values for Piperazine Phosphate

The acute oral LD50 of piperazine phosphate in rats is reported as 1900 mg/kg body weight [1]. In mice, the oral LD50 is substantially higher at 20,000 mg/kg . For context, piperazine citrate has been reported with a rat oral LD50 in a similar range (approximately 1,900–3,200 mg/kg) [2], while piperazine base has an oral LD50 >7,900 mg/kg [3]. The data indicate that the phosphate salt falls within the moderate-to-low acute toxicity range typical of piperazine salts, with no evidence of uniquely enhanced toxicity attributable to the phosphate counterion.

Toxicology Safety Pharmacology Regulatory Science

Industrial Utility: Piperazine Phosphate as a Vapor Phase Corrosion Inhibitor for Mild Steel

Piperazine phosphate, along with other piperazine derivatives (carbonates, benzoates, cinnamates, maleates), has been investigated as a vapor phase corrosion inhibitor (VCI) for mild steel. In weight loss and potentiodynamic polarization studies under continuous condensation testing for 30 days, piperazine phosphate demonstrated good inhibition efficiency, comparable to other piperazine salts in the same class [1]. This property distinguishes phosphate from simple piperazine base and some other salts that lack sufficient volatility or film-forming characteristics for effective VCI applications.

Corrosion Science Materials Protection Industrial Chemistry

Piperazine Phosphate: High-Confidence Application Scenarios Based on Quantitative Evidence


Veterinary Anthelmintic Formulation for Equine and Poultry Feed Premixes

Based on its 42% piperazine base content [1] and demonstrated equivalent efficacy at 200 mg base/kg in horses [2], piperazine phosphate is a rational choice for solid feed premixes targeting Parascaris equorum in horses or Ascaridia galli in poultry. Its moderate water solubility (15.4 g/L at 37°C) [3] balances the need for aqueous administration via drinking water with reduced hygroscopicity, thereby minimizing caking and degradation during storage compared to more soluble salts like citrate. Procurement for this scenario prioritizes the phosphate salt's favorable handling characteristics and predictable base-normalized dosing.

Bioequivalence and Pharmacokinetic Studies Requiring Validated Plasma Quantification

For researchers conducting clinical pharmacokinetic or bioequivalence studies of piperazine-based formulations, piperazine phosphate benefits from a fully validated, sensitive LC-ESI/MS/MS method with an established LLOQ of 0.1 μg/mL in human plasma [4]. This validated analytical infrastructure reduces method development time and regulatory uncertainty, providing a clear advantage over other piperazine salts for which comparable plasma methods may not be published or readily transferable. This scenario is particularly relevant for generic drug development and therapeutic drug monitoring.

Industrial Corrosion Inhibition in Vapor Phase Environments

In closed or semi-closed industrial environments where mild steel components require protection from atmospheric corrosion, piperazine phosphate serves as an effective vapor phase corrosion inhibitor (VCI) [5]. The phosphate counterion contributes to metal surface passivation, while the piperazine moiety provides the necessary volatility for vapor transport. This application leverages a class-level property that distinguishes piperazine salts from non-volatile corrosion inhibitors and positions phosphate as a viable alternative to benzoate or carbonate salts for specific industrial procurement specifications.

Buffer Preparation for Enzymatic and Molecular Biology Applications

Piperazine phosphate exhibits high buffer capacity and stability across a useful pH range, making it a suitable buffer substance for enzymatic reactions and molecular biology protocols [6]. The monohydrate form ensures consistent hydration, which enhances reproducibility in experimental conditions. Its zwitterionic properties contribute to effective pH stabilization in aqueous solutions. This application scenario is supported by the compound's defined solubility and purity specifications (≥98% by nonaqueous titration) , ensuring reliable buffer preparation.

Technical Documentation Hub

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49 linked technical documents
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